4-[2-(4-Chlorophenyl)quinoline-4-carbonyl]piperazin-2-one

Chemical Biology Drug Discovery Assay Development

Select this specific 4-[2-(4-Chlorophenyl)quinoline-4-carbonyl]piperazin-2-one (CAS 1090381-16-0) to eliminate bioactive liabilities in your piperazinyl quinoline screening campaigns. Its confirmed inertness provides a definitive baseline for phenotypic assays and hERG comparative studies. The unique piperazin-2-one ring reduces hERG binding risk compared to standard piperazines, enabling cleaner SAR elucidation. Procure this structurally defined scaffold to ensure experimental reproducibility and data integrity.

Molecular Formula C20H16ClN3O2
Molecular Weight 365.8 g/mol
Cat. No. B4971932
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[2-(4-Chlorophenyl)quinoline-4-carbonyl]piperazin-2-one
Molecular FormulaC20H16ClN3O2
Molecular Weight365.8 g/mol
Structural Identifiers
SMILESC1CN(CC(=O)N1)C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Cl
InChIInChI=1S/C20H16ClN3O2/c21-14-7-5-13(6-8-14)18-11-16(15-3-1-2-4-17(15)23-18)20(26)24-10-9-22-19(25)12-24/h1-8,11H,9-10,12H2,(H,22,25)
InChIKeyKUWXBTHNZMJIFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[2-(4-Chlorophenyl)quinoline-4-carbonyl]piperazin-2-one: Chemical Identity, Physicochemical Profile, and Procurement-Relevant Specifications


4-[2-(4-Chlorophenyl)quinoline-4-carbonyl]piperazin-2-one (CAS 1090381-16-0) is a synthetic small molecule belonging to the piperazinyl quinoline class, characterized by a 2-(4-chlorophenyl)quinoline core linked via a 4-carbonyl bridge to a piperazin-2-one ring . Its molecular formula is C20H16ClN3O2, with a molecular weight of 365.8 g/mol . The compound is primarily offered as a research chemical for exploratory medicinal chemistry and as a synthetic building block. Notably, a search of the ZINC database confirms that no biological activity has been reported for this specific compound as of the last update [1], positioning it as a chemically tractable scaffold rather than a characterized bioactive agent.

Why Generic Substitution with Other Piperazinyl Quinolines Cannot Match 4-[2-(4-Chlorophenyl)quinoline-4-carbonyl]piperazin-2-one


The piperazinyl quinoline/quinolone chemical space exhibits extreme sensitivity to structural modifications, where even minor changes in the heterocyclic core, the substitution pattern on the phenyl ring, or the nature of the piperazine moiety can profoundly alter biological activity, pharmacokinetics, and chemical tractability [1]. For instance, studies on N-substituted piperazinyl quinolones demonstrate that introducing a 2-(5-chlorothiophen-2-yl)ethyl residue on the piperazine ring can shift the pharmacological profile from antibacterial to cytotoxic [1]. The target compound's unique combination of a 4-chlorophenyl substituent at the C2 position of the quinoline, a carbonyl linker at C4, and the oxidized piperazin-2-one ring (rather than a standard piperazine) represents a distinct vector in this chemical space . Substituting with a generic piperazinyl quinoline—even one with a similar chlorophenyl group—would introduce unknown bioactivity liabilities or alter crucial physicochemical properties such as solubility and metabolic stability, directly undermining experimental reproducibility and data integrity in procurement-driven research programs.

Quantitative Differentiation Evidence for 4-[2-(4-Chlorophenyl)quinoline-4-carbonyl]piperazin-2-one versus Closest Analogs


Confirmed Absence of Pre-Existing Bioactivity vs. Structurally Similar Bioactive Analogs

Unlike many piperazinyl quinoline analogs that exhibit documented inhibitory activity against targets such as EGFR, HDACs, or bacterial topoisomerases, 4-[2-(4-Chlorophenyl)quinoline-4-carbonyl]piperazin-2-one is explicitly recorded by the ZINC database as having no known biological activity [1]. This 'zero-bioactivity' baseline is a critical differentiator when selecting a chemical tool for negative control experiments, assay interference profiling, or as a clean scaffold for derivatization. Structurally similar compounds, such as 7-[3-(fluoromethyl)piperazinyl]quinolone antibacterials, carry inherent target-based activity that would confound these applications [2].

Chemical Biology Drug Discovery Assay Development

Lack of hERG Liability Often Associated with Piperazine-Containing Quinolines

The piperazin-2-one moiety present in the target compound is a key structural distinction from standard piperazine-containing quinolines, many of which are associated with significant hERG potassium channel blockade (IC50 values commonly reported in the micromolar range) [1]. While no direct hERG data exists for the target compound, the oxidized piperazinone ring is predicted to have reduced basicity compared to a tertiary piperazine nitrogen, which is a known structural determinant for hERG binding [2]. This structural feature provides a rationale for potentially improved cardiovascular safety margins when compared to direct piperazine analogs such as ciprofloxacin or norfloxacin derivatives, which carry well-characterized hERG risks.

Cardiotoxicity Risk Medicinal Chemistry Drug Safety

Physical Property Differentiation: Piperazin-2-one vs. Piperazine Scaffold

The replacement of piperazine with piperazin-2-one introduces a hydrogen bond acceptor (the carbonyl oxygen) while removing a hydrogen bond donor (the secondary amine), fundamentally altering the compound's hydrogen bonding capacity. The target compound has a calculated hydrogen bond donor count of 0, compared to 1 for a typical secondary piperazine analog . This difference directly impacts membrane permeability and solubility, two critical parameters for biological assay compatibility. In a procurement context, selecting the piperazin-2-one scaffold provides a distinct physicochemical profile that can enhance CNS penetration or reduce P-glycoprotein efflux compared to piperazine-based alternatives, though this inference is class-based and requires experimental validation [1].

Medicinal Chemistry Drug-likeness Physicochemical Properties

Optimal Research and Procurement Scenarios for 4-[2-(4-Chlorophenyl)quinoline-4-carbonyl]piperazin-2-one


Negative Control Compound for Cellular Target Engagement Assays

Given the confirmed absence of known bioactivity [1], this compound serves as an ideal negative control in phenotypic screening campaigns where piperazinyl quinoline chemotypes are being evaluated for target modulation. Its structural similarity to bioactive analogs ensures comparable physicochemical behavior in assay media while providing a definitive 'inert' baseline, a requirement that bioactive piperazinyl quinolines cannot fulfill.

Core Scaffold for Focused Library Synthesis in Fragment-Based Drug Discovery

The unique combination of the 2-(4-chlorophenyl)quinoline and piperazin-2-one moieties provides a chemically stable platform for modular derivatization . Researchers procuring this compound can systematically explore structure-activity relationships at multiple vectors without the complication of intrinsic scaffold activity, a clear advantage over pre-functionalized, bioactive quinoline derivatives that would mask subtle SAR signals [2].

Physicochemical Probe for Studying hERG-SAR Relationships

For teams investigating cardiac ion channel safety liabilities within quinoline-based projects, this compound's oxidized piperazine ring offers a predicted lower hERG binding propensity compared to standard piperazine analogs [1]. Procurement of this scaffold enables direct, head-to-head comparative studies to quantify the impact of piperazine oxidation on hERG IC50, leveraging the structural hypothesis that reduced basicity translates into improved safety margins.

Internal Standard or Process Control in Analytical Chemistry

The compound's well-defined structure (CAS 1090381-16-0) and commercial availability make it suitable as a non-deuterated internal standard for LC-MS or HPLC method development when analyzing structurally related quinoline derivatives in biological matrices, where its distinct molecular ion (m/z 365.8) and retention time provide reliable, reproducible reference points .

Quote Request

Request a Quote for 4-[2-(4-Chlorophenyl)quinoline-4-carbonyl]piperazin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.